Cas no 1956326-56-9 (2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine)
![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine structure](https://ja.kuujia.com/scimg/cas/1956326-56-9x500.png)
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 化学的及び物理的性質
名前と識別子
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- 2-(4-(TRIFLUOROMETHYL)PHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE
- 2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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- インチ: 1S/C13H12F3N3/c14-13(15,16)10-3-1-9(2-4-10)12-7-11-8-17-5-6-19(11)18-12/h1-4,7,17H,5-6,8H2
- InChIKey: ZJTIJAHNTXIIRC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1C=C2CNCCN2N=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 313
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 29.8
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB601987-1g |
2-(4-Trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine; . |
1956326-56-9 | 1g |
€693.00 | 2024-07-19 | ||
Chemenu | CM513385-1g |
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1956326-56-9 | 97% | 1g |
$966 | 2022-06-12 |
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazineに関する追加情報
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: A Comprehensive Overview
The compound 2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, identified by the CAS number 1956326-56-9, represents a significant advancement in the field of heterocyclic chemistry. This molecule belongs to the class of pyrazolo[1,5-a]pyrazines, which have garnered substantial attention due to their unique structural properties and potential applications in drug discovery and materials science. The presence of a trifluoromethyl group at the 4-position of the phenyl ring introduces electronic and steric effects that enhance its reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrazine derivatives in medicinal chemistry. For instance, researchers have demonstrated that these compounds exhibit potent inhibitory activity against several enzymes implicated in neurodegenerative diseases. The trifluoromethylphenyl substituent plays a crucial role in modulating the pharmacokinetic properties of the molecule, making it a promising candidate for further preclinical studies. Additionally, computational modeling has revealed that the compound's unique three-dimensional structure facilitates interactions with target proteins, thereby enhancing its bioavailability.
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazole ring through a cyclization reaction followed by hydrogenation to achieve the tetrahydro derivative. The introduction of the trifluoromethyl group is typically achieved via electrophilic substitution or coupling reactions under controlled conditions to ensure high yields and purity.
In terms of applications, this compound has shown potential in several areas. In pharmaceuticals, it serves as a lead compound for developing novel therapeutics targeting various diseases. Its ability to act as a scaffold for further functionalization makes it versatile for modifying its properties according to specific biological requirements. Furthermore, its stability under physiological conditions and favorable solubility profile make it an attractive candidate for drug delivery systems.
The latest research trends indicate a growing interest in exploring the photophysical properties of this compound. Studies have shown that the tetrahydro derivative exhibits enhanced fluorescence quantum yields compared to its non-hydrogenated counterpart. This property opens up new avenues for its application in sensors and imaging agents within the field of analytical chemistry.
In conclusion, 2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine stands as a remarkable example of how structural modifications can significantly influence a molecule's properties and applications. With ongoing advancements in synthetic methodologies and an increasing understanding of its biological interactions, this compound is poised to play a pivotal role in both academic research and industrial applications.
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